![molecular formula C13H10ClNO2S B3034774 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene CAS No. 22057-45-0](/img/structure/B3034774.png)
1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene
Overview
Description
1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene, also known as 1-BSCN, is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound is a derivative of benzene and is composed of a benzene ring with a sulfanyl group attached to the 1-position and a chlorine atom and a nitro group attached to the 4-position. 1-BSCN is an important compound for research due to its potential applications in drug discovery and development, as well as its potential use as a building block for other molecules.
Scientific Research Applications
1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene, also known as 4-Chloro-2-nitrobenzenethiol, is a compound with the following chemical structure:
C7H5ClNO2S\text{C}_7\text{H}_5\text{ClNO}_2\text{S} C7H5ClNO2S
Now, let’s dive into its applications across various scientific fields:
Catalysis:- Catalytic Reactions : This compound can serve as a ligand in transition metal complexes, participating in catalytic reactions. For instance, it may enhance the efficiency of oxidation or reduction processes by coordinating with metal ions .
- Building Block : Researchers can utilize 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules .
- Drug Development : The compound’s structural features make it an interesting candidate for drug design. Researchers may explore its potential as a pharmacophore or scaffold for developing novel therapeutic agents .
- Functional Materials : Incorporating 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene into polymers or other materials could impart specific properties, such as fluorescence, conductivity, or photoactivity .
- Pollutant Detection : Due to its sulfur-containing group, this compound might find use in environmental monitoring. It could be employed as a sensor for detecting specific pollutants or heavy metals .
- Metal Complexes : Researchers can explore the coordination chemistry of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene with various metal ions. These complexes may exhibit interesting properties, such as luminescence or magnetic behavior .
- Analytical Reagents : The compound could serve as an analytical reagent for detecting specific functional groups or metal ions in samples .
For further exploration, consider investigating its interactions with specific metals, its stability under different conditions, and its potential toxicity profiles. Remember to consult relevant literature and experimental data for a deeper understanding of its applications.
Islam, M. H., & Hannan, M. A. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. In Novelties in Schiff Bases (pp. 1–24). IntechOpen. DOI: 10.5772/intechopen.114850
properties
IUPAC Name |
1-benzylsulfanyl-4-chloro-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCOCAUVBVCDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247934 | |
Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene | |
CAS RN |
22057-45-0 | |
Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22057-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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